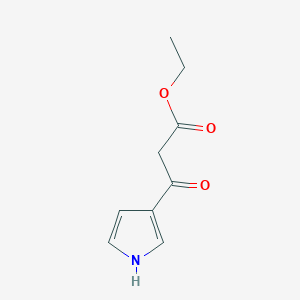
3-Oxo-3-(1H-pyrrol-3-YL)-propionic acid ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Oxo-3-(1H-pyrrol-3-YL)-propionic acid ethyl ester is an organic compound with the molecular formula C9H11NO3 It is a derivative of propionic acid and contains a pyrrole ring, which is a five-membered aromatic heterocycle with one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-3-(1H-pyrrol-3-YL)-propionic acid ethyl ester typically involves the reaction of ethyl acetoacetate with pyrrole under acidic or basic conditions. One common method is the condensation reaction between ethyl acetoacetate and pyrrole in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is carried out at elevated temperatures, usually around 80-100°C, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .
化学反应分析
Types of Reactions
3-Oxo-3-(1H-pyrrol-3-YL)-propionic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to an alcohol group, forming hydroxy derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups .
科学研究应用
3-Oxo-3-(1H-pyrrol-3-YL)-propionic acid ethyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用机制
The mechanism of action of 3-Oxo-3-(1H-pyrrol-3-YL)-propionic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .
相似化合物的比较
Similar Compounds
- 3-Oxo-3-(1H-pyrrol-2-YL)-propionic acid ethyl ester
- 3-Oxo-3-(1H-pyrrol-4-YL)-propionic acid ethyl ester
- 3-Oxo-3-(1H-pyrrol-5-YL)-propionic acid ethyl ester
Uniqueness
3-Oxo-3-(1H-pyrrol-3-YL)-propionic acid ethyl ester is unique due to its specific substitution pattern on the pyrrole ring, which can influence its reactivity and biological activity. The position of the substituent can affect the compound’s interaction with molecular targets and its overall pharmacological profile .
属性
CAS 编号 |
887411-89-4 |
|---|---|
分子式 |
C9H10NO3- |
分子量 |
180.18 g/mol |
IUPAC 名称 |
2-(1H-pyrrole-3-carbonyl)butanoate |
InChI |
InChI=1S/C9H11NO3/c1-2-7(9(12)13)8(11)6-3-4-10-5-6/h3-5,7,10H,2H2,1H3,(H,12,13)/p-1 |
InChI 键 |
ZKAAMMPVIWDNON-UHFFFAOYSA-M |
SMILES |
CCOC(=O)CC(=O)C1=CNC=C1 |
规范 SMILES |
CCC(C(=O)C1=CNC=C1)C(=O)[O-] |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















